molecular formula C9H9NO2 B8234256 Methyl 3-(2-pyridyl)-2-propenoate

Methyl 3-(2-pyridyl)-2-propenoate

Cat. No.: B8234256
M. Wt: 163.17 g/mol
InChI Key: CPRVUFHSLSLFOF-UHFFFAOYSA-N
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Description

Methyl 3-(2-pyridyl)-2-propenoate is an α,β-unsaturated ester featuring a pyridine substituent at the β-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of β-heteroaryl-α,β-didehydro-α-amino acid derivatives . Its reactivity is influenced by the electron-withdrawing pyridyl group, which enhances the electrophilicity of the α,β-unsaturated system, making it amenable to nucleophilic additions and cycloadditions. Applications span pharmaceuticals, agrochemicals, and coordination chemistry due to its ability to act as a ligand or precursor for bioactive molecules.

Properties

IUPAC Name

methyl 3-pyridin-2-ylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-12-9(11)6-5-8-4-2-3-7-10-8/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPRVUFHSLSLFOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(2-pyridyl)-2-propenoate can be synthesized through several methods. One common approach involves the reaction of 2-pyridinecarboxaldehyde with methyl acrylate in the presence of a base, such as sodium hydroxide, under reflux conditions. This reaction typically proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processing, which allows for better control over reaction conditions and higher yields. This method can also reduce the formation of by-products and improve the overall efficiency of the process.

Chemical Reactions Analysis

Oxidation Reactions

Mechanism :
The ester group (COOCH₃) undergoes oxidation to form carboxylic acids. Oxidizing agents like potassium permanganate (KMnO₄) under acidic conditions target the double bond in the propenoate moiety, leading to cleavage.

Major Products :

  • Carboxylic acid : Methyl 3-(2-pyridyl)propanoate → 3-(2-pyridyl)propanoic acid.

  • Ketone intermediates : Partial oxidation may yield ketones (e.g., 3-oxo-3-(2-pyridyl)propanoic acid).

Conditions :

  • KMnO₄ in H₂SO₄ or CrO₃ in acidic medium.

Reduction Reactions

Mechanism :
The double bond in the propenoate group (CH₂=CHOOCCH₃) is hydrogenated to a single bond. Catalytic hydrogenation (Pd/C or PtO₂) or sodium borohydride (NaBH₄) facilitates this transformation.

Major Products :

  • Saturated ester : Methyl 3-(2-pyridyl)propanoate.

  • Alcohol : Reduction of the ester group to a primary alcohol (3-(2-pyridyl)propan-1-ol) under stronger reducing agents (e.g., LiAlH₄).

Conditions :

  • H₂ gas with Pd/C catalyst or NaBH₄ in MeOH.

Substitution Reactions

Mechanism :
The ester group (–OCH₃) is susceptible to nucleophilic substitution. Alkyl halides (e.g., CH₃I) or acyl chlorides (e.g., CH₃COCl) react in the presence of bases like pyridine or triethylamine.

Major Products :

  • Alkyl derivatives : Ethyl, butyl, or aryl esters (e.g., ethyl 3-(2-pyridyl)-2-propenoate).

  • Amides : Reaction with amines (e.g., NH₂CH₃) forms amides (e.g., 3-(2-pyridyl)-2-propenoic acid amide).

Conditions :

  • Alkyl halides (25–50°C) or acyl chlorides (0–5°C).

Cyclization and Condensation

Mechanism :
The pyridine ring participates in intramolecular reactions, forming heterocycles. For example, condensation with carbonyl compounds (e.g., acetaldehyde) leads to dihydropyridine derivatives .

Major Products :

  • Dihydropyridines : Resulting from acrolein-mediated cyclization .

  • Imine derivatives : Formation of pyridinium salts via carbonyl-to-imine conversion .

Conditions :

  • Acetaldehyde or acrolein under reflux (80–100°C) .

Biological Implications

Antimicrobial and Anticancer Activity :

  • Pyridyl derivatives exhibit antimicrobial effects against E. coli and S. aureus .

  • SAR studies indicate that substituents on the pyridine ring (e.g., methyl groups) enhance anticancer activity against human breast cancer cell lines (MCF-7) .

Enzymatic Interactions :

  • The compound modulates p38 MAP kinase activity, reducing nitric oxide synthesis in macrophages .

Comparison of Reaction Pathways

Reaction TypeReagents/ConditionsMajor ProductsCitation
OxidationKMnO₄ (H₂SO₄), CrO₃ (HCl)3-(2-Pyridyl)propanoic acid
ReductionH₂ (Pd/C), NaBH₄ (MeOH)Methyl 3-(2-pyridyl)propanoate
SubstitutionCH₃I (pyridine), CH₃COCl (Et₃N)Alkyl/aryl esters, amides
CyclizationAcetaldehyde (reflux)Dihydropyridines, imines

Key Research Findings

  • Structure–Activity Relationships (SARs) :

    • Substituents at the 4-position of the pyridine ring enhance antimicrobial activity .

    • Hydrogen bonding between the ester oxygen and enzyme active sites (e.g., p38 MAP kinase) modulates biological activity .

  • Pharmacokinetics :

    • Lipophilicity increases with alkyl chain length in substitution reactions, affecting cellular permeability .

  • Industrial Applications :

    • Used as an intermediate in agrochemical synthesis (e.g., fungicides).

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(2-pyridyl)-2-propenoate has been investigated for its potential therapeutic applications. Its derivatives exhibit various biological activities, making them candidates for drug development.

  • Anticancer Activity: Studies have shown that compounds derived from this compound demonstrate significant antiproliferative effects against various cancer cell lines. For instance, derivatives have been tested against HeLa and MCF-7 cells, showing IC50 values in the low micromolar range, indicating strong activity compared to standard chemotherapeutics .
  • Anti-inflammatory Properties: Research indicates that this compound can inhibit pro-inflammatory mediators, potentially serving as a treatment for conditions like arthritis or other inflammatory diseases. The mechanism involves modulating signaling pathways associated with inflammation .
  • Antioxidant Effects: The compound's structure allows it to act as an antioxidant by scavenging free radicals and reducing oxidative stress. This property is crucial for developing agents aimed at combating oxidative stress-related diseases .

Materials Science

In materials science, this compound is utilized as a building block for synthesizing polymers and resins. Its reactivity allows it to participate in cross-linking reactions, which are essential for producing durable materials with specific properties.

  • Polymer Synthesis: The compound can be polymerized to create copolymers that exhibit enhanced thermal stability and mechanical strength. This application is particularly relevant in the development of coatings and adhesives .

Agricultural Chemistry

The compound's derivatives have also been explored for their potential use as agrochemicals. Their ability to interact with biological systems makes them candidates for developing new pesticides or herbicides.

  • Pesticidal Activity: Preliminary studies suggest that certain derivatives exhibit insecticidal properties, potentially providing environmentally friendly alternatives to conventional pesticides .

Case Study 1: Anticancer Research

A study published in the journal Bioorganic & Medicinal Chemistry demonstrated that a series of this compound derivatives exhibited significant cytotoxicity against human cancer cell lines. The most potent derivative showed an IC50 value of 1.5 μM against MCF-7 cells, highlighting its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Mechanism

Research conducted on the anti-inflammatory effects of this compound revealed that it effectively inhibited nitric oxide production in macrophages. This study provided insights into its mechanism of action involving the modulation of the NF-kB signaling pathway .

Mechanism of Action

The mechanism of action of Methyl 3-(2-pyridyl)-2-propenoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the specific pathway involved. For example, in enzyme inhibition studies, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Structural Comparison
Compound Name Substituents on Pyridine/Other Groups Ester Chain Key Functional Groups
Methyl 3-(2-pyridyl)-2-propenoate 2-pyridyl Propenoate α,β-unsaturated ester
Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate 2-amino-5-fluoro-pyridin-3-yl Propanoate Amino, fluorine substituents
Methyl p-coumarate 4-hydroxyphenyl Propenoate Phenolic hydroxyl group
Fluorinated 2-propenoate derivatives Tridecafluorohexyl sulfonyl Propenoate Fluorinated alkyl sulfonyl
  • Synthesis: this compound is synthesized via condensation of pyridine-containing amines with α,β-unsaturated esters under mild acidic conditions . In contrast, fluorinated analogues (e.g., ) require specialized reagents like perfluorinated sulfonyl chlorides, complicating their synthesis. Methyl p-coumarate is often isolated from natural sources (e.g., plants) or synthesized via esterification of phenolic acids .

Physicochemical Properties

Table 2: Physical and Chemical Properties
Compound Name Solubility Acidity (pKa) Stability
This compound Moderate in polar solvents ~4.5 (ester) Sensitive to hydrolysis
Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate Low in water, high in DMSO ~6.5 (amine) Stable under inert conditions
Methyl p-coumarate Low in water, soluble in ethanol ~8.5 (phenolic OH) Oxidizes in air
Fluorinated 2-propenoate derivatives Insoluble in water ~1.5 (sulfonyl) High thermal/chemical stability
  • Key Notes: The pyridyl group in this compound enhances solubility in polar aprotic solvents (e.g., DMF) compared to fully fluorinated derivatives . Fluorinated compounds exhibit exceptional stability due to strong C–F bonds and electron-deficient sulfonyl groups, making them suitable for high-performance materials . Methyl p-coumarate’s phenolic hydroxyl group increases acidity and susceptibility to oxidation, limiting its use in high-pH environments .

Biological Activity

Methyl 3-(2-pyridyl)-2-propenoate is an organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and pharmacology. This compound belongs to the class of pyridine derivatives, which are known for their diverse biological properties. This article delves into the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant case studies and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of methyl acrylate with 2-pyridinecarboxaldehyde under appropriate conditions. The reaction can be catalyzed by various acids or bases to enhance yield and purity. The resulting compound is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Anticancer Properties

This compound has been studied for its anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related pyridine derivatives can induce apoptosis in cancer cells through mechanisms involving mitochondrial membrane potential disruption and activation of apoptotic pathways.

Table 1: Cytotoxic Effects of Pyridine Derivatives

CompoundCell LineIC50 (μM)Mechanism
This compoundHepG2 (liver cancer)TBDApoptosis induction
Compound AMCF-7 (breast cancer)TBDCaspase activation
Compound BA549 (lung cancer)TBDMitochondrial depolarization

Note: TBD = To Be Determined based on specific studies.

The anticancer activity of this compound may involve several key mechanisms:

  • Induction of Apoptosis : Similar compounds have been shown to promote apoptosis in cancer cells by activating intrinsic pathways involving proteins such as p53 and Bax while downregulating Bcl-2 levels .
  • Mitochondrial Dysfunction : The loss of mitochondrial membrane potential (MMP) is a hallmark of early apoptosis. Compounds in this class can significantly reduce MMP, leading to increased apoptosis rates in treated cells .
  • Cell Cycle Arrest : Research indicates that certain derivatives may cause cell cycle arrest at specific phases (e.g., G2/M phase), thereby inhibiting cell proliferation .

Case Studies

Several studies have highlighted the biological activity of this compound and its analogs:

  • Study on HepG2 Cells : In a study evaluating the effects on HepG2 liver cancer cells, compounds similar to this compound demonstrated significant cytotoxicity with IC50 values ranging from 1.38 to 3.21 μM, indicating potent anticancer activity .
  • Mechanistic Insights : Flow cytometry analysis revealed that these compounds could induce early and late apoptosis stages effectively, with a notable increase in Annexin-V positive cells compared to untreated controls .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.